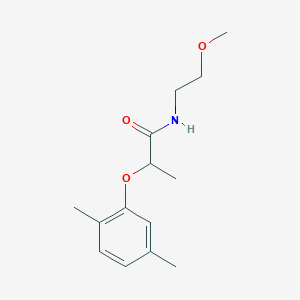

![molecular formula C11H17BrN2O B4580621 1-[(5-溴-2-糠基)甲基]-4-甲基-1,4-二氮杂环戊烷](/img/structure/B4580621.png)

1-[(5-溴-2-糠基)甲基]-4-甲基-1,4-二氮杂环戊烷

描述

Synthesis Analysis

Synthetic strategies for diazepane derivatives, including the compound , often involve multistep reactions or the utilization of specific precursors to achieve the desired molecular framework. Techniques such as intramolecular cyclization, Ugi multicomponent reactions, and microwave-assisted synthesis have been reported to afford diazepanes efficiently. The synthesis of related structures can involve the use of diazonium salts, catalyst-free protocols, and multicomponent reactions to obtain various diazepane derivatives with high yield and selectivity (Moser & Vaughan, 2004), (Mittersteiner et al., 2019).

Molecular Structure Analysis

The structure of diazepane derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds can exhibit interesting molecular conformations, including boat and chair forms for the diazepane ring, and engage in intermolecular interactions that influence their crystalline packing (Bremner et al., 1977).

Chemical Reactions and Properties

Diazepane derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. These reactions can include substitutions, ring expansions, and transformations that are crucial for further derivatization or functionalization of the diazepane core. The reactivity can be influenced by the presence of substituents on the diazepane ring or adjacent structures (Barnett et al., 1971).

科学研究应用

合成和结构分析

与1-[(5-溴-2-糠基)甲基]-4-甲基-1,4-二氮杂环戊烷相关的化合物的合成通用性在专注于构建复杂分子结构的研究中得到证明。例如,包含相关结构框架的分子C17H18N2O4展示了一个五环系统,集成了各种五元环(吡咯、2-吡咯烷酮、四氢呋喃和二氢呋喃)和一个七元1,4-二氮杂环戊烷环。该结构以其独特的构象特性为特征,例如吡咯环的平面性和二氮杂环戊烷环的船形构象,有助于通过弱分子间C—H⋯O氢键相互作用在晶体中形成锯齿形链(Toze等人,2011)。

合成方法

该研究还重点介绍了构建二氮杂环戊烷骨架的创新合成方法。一个值得注意的例子包括开发了一种用于N-吡咯基(糠基)-哌嗪、1,4-二氮杂环戊烷和1,4-二氮杂环己烷的无催化剂合成方法,利用了5-溴-1,1,1-三氟-4-甲氧基戊-3-烯-2-酮的合成潜力。该方法对23个样品实现了高达96%的高化学选择性和区域选择性,展示了该合成策略的效率和多功能性(Mittersteiner等人,2019)。

化学反应和机理

进一步的研究深入探讨了糠基化合物在分子内反应中的反应性,例如涉及炔烃和富电子芳烃的反应,由PtCl2催化。研究表明,5-(2-糠基)-1-炔烃在与PtCl2反应后,通过以环丙基铂卡宾配合物为关键中间体的机制生成酚。这些发现提供了对复杂反应途径和铂卡宾在糠基化合物的转化过程中的作用的见解(Martín‐Matute等人,2003)。

催化和化学转化

另一个感兴趣的领域包括探索锰(III)配合物作为烯烃环氧化催化剂。研究涉及1,4-双(2-羟基-苄基)-1,4-二氮杂环戊烷和相关化合物作为锰(III)配合物的配体,揭示了配体路易斯碱性对环氧化过程的反应性和选择性的影响。这些研究有助于理解催化机理和设计用于有机转化的更有效的催化剂(Sankaralingam和Palaniandavar,2014)。

属性

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKRISGMUCAHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Bromofuran-2-yl)methyl)-4-methyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)

![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)

![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4580571.png)

![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)

![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)